Adenosine 5'-[beta-thio]diphosphate trilithium salt
Description
Adenosine 5’-[beta-thio]diphosphate trilithium salt is a chemical compound with the empirical formula C10H12Li3N5O9P2S and a molecular weight of 461.07 g/mol . It is a substrate and inhibitor for AMP-dependent enzyme systems and is often used in biochemical and physiological research . This compound is known for its role as a P2Y receptor agonist, which makes it valuable in studying various cellular processes .
Properties
CAS No. |
73536-95-5 |
|---|---|
Molecular Formula |
C10H15LiN5O9P2S |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H15N5O9P2S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
OEBMRSUWQLOWOG-MCDZGGTQSA-N |
SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Isomeric SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Adenosine 5'-[beta-thio]diphosphate Trilithium Salt
General Synthetic Strategy
The preparation of this compound typically involves the substitution of the beta phosphate oxygen in adenosine 5'-diphosphate (ADP) with a sulfur atom, generating a phosphorothioate linkage. This is achieved by chemical synthesis starting from adenosine 5'-diphosphate or related precursors.
Key Synthetic Approaches
Chemical Synthesis via Phosphorothioate Formation
- The beta-thio substitution is introduced by reacting adenosine 5'-diphosphate with sulfurizing agents that selectively replace the bridging oxygen between the alpha and beta phosphate groups with sulfur.
- The sulfurization step is often performed using reagents such as Lawesson’s reagent or other sulfur transfer agents under controlled conditions.
- The reaction conditions are optimized to favor beta-phosphorothioate formation without affecting the alpha phosphate or the nucleoside moiety.
Non-Enzymatic Pyrophosphate Transfer Method (Supporting Context)
- Although primarily for ADP preparation, a related non-enzymatic method involves transferring the terminal phosphate from ATP to methanol in acidic conditions, yielding ADP with high purity (~60% yield). This method can be adapted for nucleotide analog synthesis by modifying the phosphate group chemistry.
Purification Techniques
Purification is critical to isolate the trilithium salt form of Adenosine 5'-[beta-thio]diphosphate with high purity and to remove side products and unreacted starting materials.
- Ion-Exchange Chromatography : The primary purification method uses ion-exchange chromatography on DEAE-Sephadex A-25 resin.
- Gradient Elution : A gradient elution with 0.1–0.5 M triethylammonium bicarbonate buffer is employed to separate the product based on charge differences.
- This method effectively separates the ADP-β-S trilithium salt from other nucleotides and impurities.
Conversion to Trilithium Salt Form
Detailed Research Findings and Data
Purity and Characterization
Analytical Techniques for Verification
- High-Performance Liquid Chromatography (HPLC) is used for purity assessment.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the beta-thio substitution and molecular integrity.
- Ion-exchange chromatography profiles confirm the separation and purity of the trilithium salt form.
Stability and Biological Activity
- The beta-thio modification confers enhanced resistance to enzymatic hydrolysis compared to native ADP.
- The compound acts as a stable P2Y receptor agonist and is useful in studying purinergic signaling pathways.
- It is also employed in enzyme interaction studies, where its stability allows prolonged activity without rapid degradation.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | Adenosine 5'-diphosphate or ATP derivatives | Purified nucleotide precursor |
| 2 | Beta-phosphorothioate formation | Sulfurizing agent (e.g., Lawesson’s reagent) | Introduction of sulfur at beta phosphate bridge |
| 3 | Reaction monitoring and optimization | Controlled temperature and pH | Maximized yield of ADP-β-S |
| 4 | Purification | Ion-exchange chromatography (DEAE-Sephadex A-25) with triethylammonium bicarbonate gradient | Isolation of pure ADP-β-S |
| 5 | Conversion to trilithium salt | Lithium hydroxide or lithium carbonate | Trilithium salt form for enhanced stability |
| 6 | Final product characterization | HPLC, NMR, MS | Confirmation of purity and structure |
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-[beta-thio]diphosphate trilithium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the thiophosphate group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various adenosine derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
ADP-β-S is characterized by its stability and resistance to hydrolysis compared to other nucleotide analogs. This stability allows it to serve effectively as both a substrate and inhibitor for enzymes that utilize adenosine monophosphate (AMP) in their activity. The compound primarily targets AMP-dependent enzyme systems and acts as a P2Y receptor agonist, influencing various cellular signaling pathways.
Key Mechanisms
- Substrate and Inhibitor : Functions in enzyme assays involving AMP-dependent pathways.
- Receptor Activation : Acts on P2Y receptors, which are crucial for mediating cellular responses to extracellular nucleotides.
Biochemical Studies
ADP-β-S is utilized extensively in biochemical research to explore enzyme mechanisms and regulatory pathways. It has been shown to activate glycogen phosphorylase in rat liver cells through an AMP-independent mechanism, highlighting its role in metabolic regulation.
Neuroscience Research
In neuropharmacology, ADP-β-S has been employed to study pain signaling pathways through its interaction with cannabinoid receptors. It has been used to induce neuropathic pain in animal models, allowing researchers to assess the effects of cannabinoid receptor activation on purinoceptor expression.
Gastrointestinal Research
ADP-β-S has been applied in studies examining the myenteric control mechanisms of human esophageal motility. Researchers have focused on the effects of nitrergic and non-nitrergic neurotransmitters on esophageal function.
| Research Focus | Outcomes |
|---|---|
| Esophageal Motility | Explored neurotransmitter roles affecting motility . |
Case Study 1: Activation of P2Y Receptors
A study demonstrated that ADP-β-S effectively inhibited M-current in hippocampal pyramidal neurons, leading to increased neuronal firing rates. This highlights its potential role in modulating excitability through P2Y receptor activation .
Case Study 2: Glycogen Metabolism
Research involving rat liver cells showed that ADP-β-S could activate glycogen phosphorylase independently of cyclic AMP, suggesting alternative signaling pathways that could be exploited for therapeutic purposes .
Mechanism of Action
Adenosine 5’-[beta-thio]diphosphate trilithium salt exerts its effects primarily through its action as a P2Y receptor agonist . It binds to P2Y receptors on the cell surface, activating intracellular signaling pathways that regulate various physiological processes . This includes the modulation of neurotransmitter release, muscle contraction, and pain perception .
Comparison with Similar Compounds
Similar Compounds
- Adenosine 5’-[gamma-thio]triphosphate tetralithium salt
- P1,P5-Di(adenosine-5’) pentaphosphate trilithium salt
- Guanosine 5’-[beta-thio]diphosphate trilithium salt
Uniqueness
Adenosine 5’-[beta-thio]diphosphate trilithium salt is unique due to its specific action on P2Y receptors and its role as a non-hydrolyzable analog of ADP . This makes it particularly useful in studies where stable, non-degradable analogs are required .
Biological Activity
Adenosine 5'-[beta-thio]diphosphate trilithium salt (ADP-β-S) is a modified form of adenosine diphosphate (ADP) that plays a significant role in various biological processes. This compound is characterized by a sulfur atom replacing a non-bridging oxygen atom in the beta-phosphate group, which alters its interaction with enzymes and receptors, making it a valuable tool in biochemical research.
ADP-β-S primarily functions as both a substrate and inhibitor for AMP-dependent enzyme systems. It acts as an agonist for P2Y purinergic receptors , which are G protein-coupled receptors involved in numerous signaling pathways. The compound's interaction with these receptors modulates intracellular calcium levels and activates downstream signaling cascades, influencing various cellular processes such as gene expression and metabolism.
| Property | Description |
|---|---|
| Molecular Formula | C10H12Li3N5O10P2 |
| Role in Cellular Metabolism | Acts as a substrate/inhibitor for AMP-dependent enzymes |
| P2Y Receptor Agonism | Modulates signaling pathways related to cell proliferation and differentiation |
Biological Applications
ADP-β-S has been utilized in several research contexts:
- Neuropathic Pain Studies : It has been used to induce neuropathic pain in animal models, particularly to explore the effects of cannabinoid receptor activation on purinoceptor expression .
- Esophageal Motility : Research has employed ADP-β-S to investigate myenteric control mechanisms in human esophageal motility, focusing on the roles of nitrergic and non-nitrergic neurotransmitters.
- Metabolic Pathway Analysis : The compound has been instrumental in studying purine metabolism and its implications in various physiological processes, including glycogenolysis and calcium signaling .
Case Studies
-
Glycogen Phosphorylase Activation :
- In rat liver cells, ADP-β-S at micromolar concentrations activates glycogen phosphorylase through an adenosine 3':5'-cyclic monophosphate-independent mechanism. This activation is associated with an increase in cytosolic Ca²⁺ levels, although it does not significantly elevate inositol 1,4,5-trisphosphate (IP3) levels, differentiating its action from ATP .
- Effects on Neuronal Activity :
Dosage Effects and Temporal Dynamics
The biological effects of ADP-β-S vary significantly with dosage:
Q & A
Q. What are the primary applications of adenosine 5'-[β-thio]diphosphate trilithium salt (ADPβS) in signal transduction studies, and how is it experimentally deployed?
ADPβS is a stable analog of adenosine diphosphate (ADP) used to desensitize or antagonize P2Y purinergic receptors, which mediate intracellular calcium signaling and downstream pathways like ERK/Akt phosphorylation. For example, in studies of spontaneous neuronal activity, ADPβS (10 mmol·L⁻¹ for 30 min) was applied to induce P2Y receptor desensitization, isolating P2X receptor contributions to inhibitory responses . Key steps include:
- Receptor desensitization protocols : Pre-incubate tissues/cells with ADPβS at 10 mmol·L⁻¹ for 30 min to block endogenous ADP signaling.
- Cross-validation : Use selective P2X antagonists (e.g., NF279) and agonists (e.g., α,β-methylene ATP) to confirm specificity .
Q. How do researchers validate the specificity of ADPβS in blocking P2Y receptors without off-target effects?
Methodological validation involves:
- Orthogonal assays : Compare ADPβS-treated samples with genetic knockouts (e.g., P2Y receptor-deficient models) or alternative antagonists (e.g., MRS 2179) to confirm consistent phenotypes .
- Calcium imaging : Monitor intracellular Ca²⁺ flux using fluorescent dyes (e.g., Fura-2). ADPβS should not interfere with TRPC6-mediated receptor-operated calcium entry (ROCE), distinguishing its effects from unrelated pathways .
Q. What are the storage and solubility guidelines for ADPβS to ensure experimental reproducibility?
ADPβS is typically stored at -20°C in lyophilized form. For reconstitution:
- Solvent : Use deionized water (50 mg/mL solubility) at pH 3.5–7.0.
- Stability : Solutions remain active for ≤24 hours at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the β-thio bond .
Advanced Research Questions
Q. How can researchers resolve contradictory data when ADPβS fails to inhibit P2Y-mediated pathways in certain cell types?
Contradictions often arise from:
- Receptor subtype heterogeneity : P2Y receptors (e.g., P2Y1 vs. P2Y12) exhibit differential sensitivity to ADPβS. Use qPCR or flow cytometry to quantify receptor isoform expression .
- Compensatory pathways : Combine ADPβS with inhibitors of parallel signaling (e.g., PLC/U73122) to unmask masked effects.
- Dose optimization : Titrate ADPβS (1–50 mmol·L⁻¹) and extend incubation times (up to 60 min) for refractory systems .
Q. In calcium signaling studies, how does ADPβS compare to other ADP analogs (e.g., 2-MeSADP) in experimental outcomes?
- Receptor affinity : ADPβS has lower affinity for P2Y1 compared to 2-MeSADP but higher resistance to ectonucleotidases, making it suitable for prolonged assays.
- Functional readouts : Unlike 2-MeSADP (a full agonist), ADPβS acts as a partial agonist/antagonist, producing weaker IP3 accumulation but effective receptor desensitization .
- Validation : Perform head-to-head comparisons using calcium flux assays and GTPγS binding to quantify efficacy .
Q. What experimental strategies mitigate interference from lithium ions in ADPβS when studying lithium-sensitive pathways (e.g., glycogen synthase kinase-3)?
- Control experiments : Use equimolar LiCl in vehicle-treated groups to isolate lithium-specific effects.
- Alternative salts : Substitute with sodium/potassium salts of ADPβS if commercially available (e.g., adenosine 5'-[β-thio]diphosphate disodium salt) .
- Ion quantification : Measure intracellular Li⁺ via atomic absorption spectroscopy to correlate concentrations with observed phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
